molecular formula C10H12O2 B028003 2-Phenylbutyric acid CAS No. 90-27-7

2-Phenylbutyric acid

Cat. No. B028003
CAS RN: 90-27-7
M. Wt: 164.2 g/mol
InChI Key: OFJWFSNDPCAWDK-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-Phenylbutyric acid synthesis involves various chemical approaches. Notable methods include the highly diastereoselective cyanohydrin formation of (S)-2-N,N-dibenzyl-amino-3-phenylpropanal with acetone cyanohydrin (Shibata, Itoh, & Terashima, 1998), and starting from diethyl (R)-(1-phenylethyl)malonate in a stereoselective Michael reaction process (Tsuchihashi, Mitamura, & Ogura, 1979).

Molecular Structure Analysis The molecular structure of 2-Phenylbutyric acid is characterized by certain key features, such as the presence of a phenyl group and a butyric acid chain. This structure is critical in determining its chemical properties and reactions.

Chemical Reactions and Properties 2-Phenylbutyric acid participates in various chemical reactions, owing to its functional groups. It has been used as a precursor in the production of Angiotensin-Converting Enzyme (ACE) inhibitors, involving enantioselective reduction processes (Schmidt et al., 1992). The compound also shows potential in biosynthesis processes, as indicated by its role in the synthesis of 2-amino-4-phenylbutyric acid from 3-benzylmalic acid (Underhill, 1968).

Scientific Research Applications

  • Treatment of Amyotrophic Lateral Sclerosis (ALS)

    • Application : Phenylbutyric acid, as sodium phenylbutyrate, is used in combination with tauroursodeoxycholic acid to treat amyotrophic lateral sclerosis (ALS) in adults .
    • Methods of Application : Phenylbutyric acid is typically administered orally as part of a treatment regimen .
    • Results or Outcomes : Treatment with phenylbutyric acid can help manage the symptoms of ALS and prevent serious complications .

Safety And Hazards

2-Phenylbutyric acid is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If swallowed, it is advised to rinse the mouth and seek medical attention .

properties

IUPAC Name

2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJWFSNDPCAWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861682
Record name Benzeneacetic acid, .alpha.-ethyl-
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Molecular Weight

164.20 g/mol
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Physical Description

Solid
Record name 2-Phenylbutyric acid
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Solubility

417 mg/mL
Record name 2-Phenylbutyric acid
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Product Name

2-Phenylbutyric acid

CAS RN

90-27-7
Record name 2-Phenylbutyric acid
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Record name 2-Phenylbutyric acid
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Record name 2-PHENYLBUTYRIC ACID
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Record name 2-Phenylbutyric acid
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Melting Point

47.5 °C
Record name 2-Phenylbutyric acid
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

A solution of 2,3-isopropylidene-D(+)-ribono-1,4-lactone (188 mg) and 2-phenylbutyric anhydride (310 mg) in d5 -pyridine (0.35 ml) was monitored by 1H n.m.r. until reaction was complete (1.5 hours). The mixture was dissolved in diethyl ether (20 ml), partitioned with aqueous hydrochloric acid (2×20 ml, 1M) and aqueous sodium hydroxide (2×10 ml, 1M). The combined alkaline extracts were acidified with 10M hydrochloric acid to pH 2, extracted with diethyl ether (2×10 ml) and the dried (MgSO4) ether extracts concentrated in vacuo to give (+)2-phenylbutyric acid (150 mg), [α]D25 +31° (c=1.0, benzene).
[Compound]
Name
2,3-isopropylidene-D(+)-ribono-1,4-lactone
Quantity
188 mg
Type
reactant
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step Two
Quantity
0.35 mL
Type
reactant
Reaction Step Three
[Compound]
Name
d5
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Into the cathode chamber of an electrolytic cell divided with an ion-exchange resin diaphragm was placed a solution of 10 mmols of methyl phenylacetate, 12 mmols of ethyl methanesulfonate and 1.0 g of tetraethylammonium tosylate in 30 ml of anhydrous dimethylformamide. And the anode chamber was provided with a solution of 1.0 g of tetraethylammonium tosylate in 10 ml of anhydrous dimethylformamide. Constant current electrolysis was performed at 0.2 A/cm2 with use of platinum for the cathode and carbon for the anode. After passing 1.5 F of electricity per mol of the methyl phenylacetate through the solution at 5 to 10 C, the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was distilled off and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-ethylphenylacetate in a yield of 77% and α-ethylphenylacetic acid in a yield of 13%. The spectral data of the ester were as follows.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
12 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
1 g
Type
catalyst
Reaction Step Eight
Quantity
10 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

Methyl 3,3-bis(ethoxycarbonyl)-4-[2',5'-dimethoxy-4'-(4"-methoxy-3"-phthalido)] phenylbutyrate III) (25 g., 0.046 mole) is taken up in tetrahydrofuran (200 ml.) and methanol (200 ml.); an aqueous solution of potassium hydroxide (3.35 g., 0.060 mole, 200 ml.) is added thereto. The mixture is heated under reflux for 4 days and the solvent substantially removed thereafter by evaporation under reduced pressure. The residue is acidified with dilute aqueous hydrochloric acid (1 N, 100 ml.) and extracted with methylenechloride (300 ml.) the organic phase is washed with water (100 ml.), dried over anhydrous magnesium sulfate, filtered, and the solvent removed from the filtrate under reduced pressure to yield 3,3-Bis(ethoxycarbonyl)-4-[2',5'-dimethoxy-4'-(4"-methoxy-3"-phthalido)] phenylbutyric acid, (IV) m.p. 105°-109° C., I.R. (Nujol), 2600, 2800 (broad for CO2H), 1750 (CO of the lactone), 1730 (CO of the ester), 1698 (CO of the CO2H) cm-1.
[Compound]
Name
Methyl 3,3-bis(ethoxycarbonyl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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